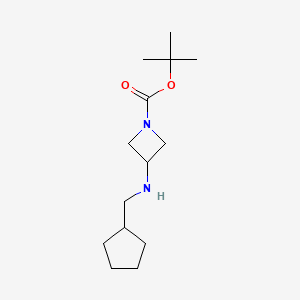

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a tert-butyl ester group, a cyclopentylmethylamino substituent, and an azetidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols with suitable leaving groups under basic conditions.

-

Introduction of the tert-Butyl Ester Group: : The tert-butyl ester group is often introduced via esterification reactions. This can be achieved by reacting the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

-

Attachment of the Cyclopentylmethylamino Group: : The final step involves the nucleophilic substitution of the azetidine intermediate with cyclopentylmethylamine. This reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms, potentially altering the functional groups attached to the azetidine ring.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyclopentylmethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Azetidine derivatives have shown promise in the development of drugs targeting various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer science, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

- tert-Butyl 3-oxoazetidine-1-carboxylate

- tert-Butyl 3-hydroxyazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate stands out due to the presence of the cyclopentylmethylamino group, which imparts unique steric and electronic properties. This differentiates it from other azetidine derivatives and can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

Tert-butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics which may confer various biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H19N2O2

- Molecular Weight : 213.29 g/mol

- CAS Number : 325775-44-8

The compound features an azetidine ring, which is known for its role in enhancing the biological activity of various pharmaceuticals. The tert-butyl group contributes to the lipophilicity, potentially improving membrane permeability.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of azetidine compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Specifically, compounds containing the azetidine structure have shown promise in targeting various cancer types through modulation of signaling pathways associated with cell proliferation and survival .

- Inhibition of Bruton's Tyrosine Kinase (BTK) : This compound may act as an inhibitor of BTK, a key player in B-cell receptor signaling and a target for therapies against hematological malignancies. Inhibition of BTK has been linked to reduced proliferation of malignant B-cells .

- Neuroprotective Effects : Some azetidine derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Azetidine Ring : The azetidine framework is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Functional Groups : The cyclopentylmethyl group is introduced via alkylation methods, often utilizing alkyl halides or related reagents.

- Protection and Deprotection Steps : Tert-butyl groups are commonly used to protect reactive sites during synthesis, followed by deprotection to yield the final product.

Case Studies

Several studies have evaluated the biological effects of related azetidine compounds:

- Study on Anticancer Activity : A recent study demonstrated that azetidine derivatives could inhibit the growth of leukemia cells by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Mechanisms : Another investigation highlighted that certain azetidine derivatives could protect against neurodegeneration by modulating glutamate receptors and reducing excitotoxicity in neuronal cultures .

Properties

IUPAC Name |

tert-butyl 3-(cyclopentylmethylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-8-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDBINHSKJIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.